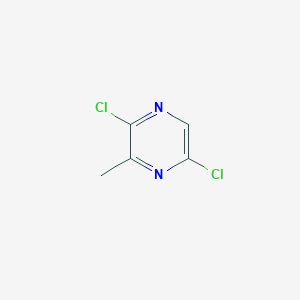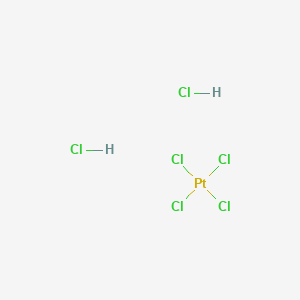
Chloroplatinic acid crystal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloroplatinic acid, also known as hexachloroplatinic acid, is a reddish-brown, light-sensitive crystal . It is used to make platinum photographic prints, indelible ink, and mirrors. It is also used for platinizing glass, porcelain, and pumice stone .
Synthesis Analysis
Chloroplatinic acid is produced by dissolving platinum in aqua regia . The chemical reaction is as follows: Pt + 4HNO3 + 6HCl → H2PtCl6 + 4NO2 + 4H2O . The resulting orange/red solution can be evaporated to produce brownish-red crystals .Molecular Structure Analysis
The molecular formula of Chloroplatinic acid is H2PtCl6 . Its average mass is 409.818 Da and its monoisotopic mass is 406.793579 Da .Chemical Reactions Analysis
When heated, hexachloroplatinic acid decomposes to platinum (IV) chloride . The reaction is as follows: (H3O)2PtCl6·nH2O → PtCl4 + 2 HCl + (n + 2) H2O .Physical And Chemical Properties Analysis
Chloroplatinic acid is a reddish-brown solid that is highly soluble in water . It has a melting point of 60 °C , and it decomposes upon reaching its boiling point . The density of Chloroplatinic acid is 2.431 g/cm^3 .Aplicaciones Científicas De Investigación
1. Catalysis and Microcenter Production
Chloroplatinic acid can be incorporated into the structure of phospho-12-tungstic acid crystals without altering their primary structure. This process results in the production of highly dispersed Pt microcenters within the crystal structure, which are useful in catalysis applications (Kulesza et al., 1998).
2. Graphene Film Modification
Chloroplatinic acid is used to modify the grain boundaries of graphene films, enhancing their electrical properties. This modification occurs only on the edge of the graphene layer in contact with the substrate, improving the performance of the graphene films (Chen et al., 2014).
3. Cross-Linking Catalyst in Polymer Chemistry
In polymer chemistry, chloroplatinic acid acts as a catalyst to enhance hydrosilylation in the cross-linking of polycarbosilane/divinylbenzene. The effectiveness of chloroplatinic acid as a catalyst depends on the amount used, reaction temperature, and molecular mass (Zhaohui, 2004).
4. Co-ordination Chemistry
Chloroplatinic acid undergoes extensive hydrolysis, forming various Pt complexes in solution. Its co-ordination chemistry is crucial in understanding the behavior of Pt in different conditions, which is important for catalytic applications (Spieker et al., 2002).
5. Platinum Particle Synthesis
Chloroplatinic acid is used in the synthesis of small platinum particles. The size and morphology of these particles can be controlled by varying the conditions of the reduction process, and these particles have applications in various chemical processes (Rheenen et al., 1987).
6. Platinum Catalysts Preparation
Chloroplatinic acid plays a role in the preparation of colloidal platinum catalysts. It's reduced in the presence of surfactants to produce dispersions of platinum that are highly active catalysts for hydrogenation processes (Toshima et al., 1985).
7. Catalyst in Chemical Reactions
Chloroplatinic acid catalyzes various chemical reactions, such as the hydrosilylation of acetylenes and olefin addition, demonstrating its versatility as a catalyst in organic synthesis (Son et al., 1996).
8. Facetting and Roughening of Platinum Electrodes
Chloroplatinic acid is used in creating preferred crystallographic orientations and roughness in platinum electrodes, which is significant for electrochemical applications (Egli et al., 1993).
Mecanismo De Acción
Safety and Hazards
Chloroplatinic acid is corrosive to metals and is fatal if swallowed . It causes severe skin burns and eye damage, and may cause an allergic skin reaction . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . It causes damage to organs through prolonged or repeated exposure .
Direcciones Futuras
Chloroplatinic acid is an important commercial source of platinum, usually as an aqueous solution . It has been used in the synthesis and characterization of nanostructured platinum coated titanium as electrode material . It has also been used in the preparation of wide-gap, fine cerium dioxide crystals (CeO2, d = 8.1 nm), to support Pt nanoparticles as electrocatalysts for ethanol oxidation . These applications suggest promising future directions for the use of Chloroplatinic acid.
Propiedades
IUPAC Name |
tetrachloroplatinum;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.Pt/h6*1H;/q;;;;;;+4/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFHNZZOZWQQPA-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl.Cl.Cl[Pt](Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H2Pt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloroplatinic acid crystal | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


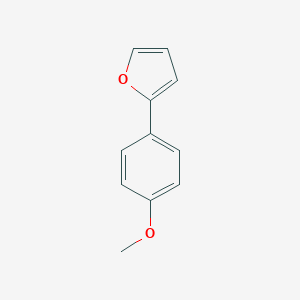

![1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene](/img/structure/B170841.png)



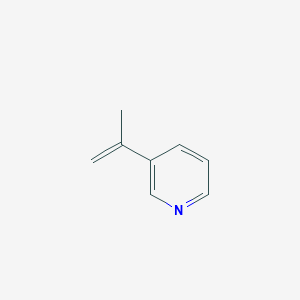
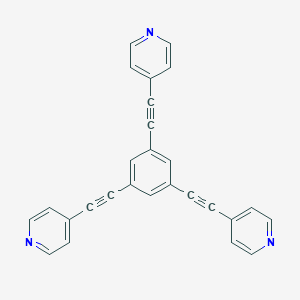
![2-[phenyl(1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B170872.png)
![Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate](/img/structure/B170874.png)

